Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate
Description
Properties
Molecular Formula |
C14H21NO3 |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
benzyl N-[3-(hydroxymethyl)pentan-3-yl]carbamate |
InChI |
InChI=1S/C14H21NO3/c1-3-14(4-2,11-16)15-13(17)18-10-12-8-6-5-7-9-12/h5-9,16H,3-4,10-11H2,1-2H3,(H,15,17) |
InChI Key |
JXGJVQQOQRIGSB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CO)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Method C: Reaction with Benzyl Chloroformate
- Dissolve the amino alcohol in anhydrous solvent such as dichloromethane or ethyl acetate.
- Cool the solution to 0°C.
- Add benzyl chloroformate (Boc-Cl) dropwise, with triethylamine or N-methylmorpholine as base.
- Stir at low temperature to prevent side reactions.
- Allow the mixture to warm to room temperature and stir until complete.
$$
\text{R-NH}2 + \text{Benzyl chloroformate} \rightarrow \text{R-NH-COO-CH}2\text{Ph}
$$
- The method yields the benzyl carbamate with high purity (>90%) and minimal by-products, as confirmed by NMR and mass spectrometry.
Final Purification and Characterization
- Purify the crude product via silica gel chromatography using suitable eluents (e.g., hexane/ethyl acetate).
- Confirm structure via NMR spectroscopy, IR, and HRMS.
- The yield typically ranges from 75-90%, depending on reaction conditions and purity of starting materials.
Data Summary Table
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Amino alcohol synthesis | D-aldose + benzylamine | Hydrogenation (RT, 24h) | 80-85% | From aldehyde to amino polyol |
| Hydroxymethylation | Formaldehyde or equivalent | Mild basic conditions | 70-85% | Regioselective hydroxymethylation at C-3 |
| Carbamate formation | Benzyl chloroformate + base | 0°C to RT, inert atmosphere | 75-90% | High purity carbamate |
Additional Considerations and Notes
- Choice of Solvent: Anhydrous dichloromethane or ethyl acetate are preferred for carbamate formation to prevent hydrolysis.
- Reaction Monitoring: TLC and NMR are used to confirm the completion of each step.
- Stereochemistry: The stereoselectivity is influenced by the starting aldose and reaction conditions, with recent methods favoring stereocontrolled synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, amines, thiols
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids
Reduction: Primary amines
Substitution: Substituted benzyl derivatives
Scientific Research Applications
Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate: has several scientific research applications:
Mechanism of Action
The mechanism of action of benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be cleaved under specific conditions, releasing the free amine. This property is utilized in peptide synthesis, where the compound protects the amine functionality during the coupling of amino acids . The molecular targets and pathways involved depend on the specific application of the compound, such as its use in drug development or polymer production .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs include benzyl carbamates with variations in the aryl or alkyl substituents, which influence physicochemical and biological properties:
Table 1: Comparison of Benzyl Carbamate Derivatives
Key Observations :
- Substituent Impact : Bulky groups (e.g., tert-butyl in 3g) reduce synthetic yields (38%) compared to smaller substituents (e.g., methyl in 3e: 52%) due to steric effects .
- Hydrogen Bonding: The hydroxymethyl group in the target compound may enhance solubility and hydrogen bonding compared to non-polar analogs like 3d–3g.
- Ring vs.
Stereochemical Considerations
- Chiral Analogs: Ethyl ((1R,3S)-3-amino-2,2,3-trimethylcyclopentyl)carbamate () and fluorinated derivatives () highlight the importance of stereochemistry in bioactivity. The target compound’s stereochemistry (if present) could significantly influence its pharmacological profile.
Biological Activity
Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate is a carbamate compound with significant implications in medicinal chemistry and biological research. This article delves into its biological activity, synthesis methods, and potential applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H21NO3, with a molecular weight of 251.32 g/mol. The compound features a benzyl group attached to a carbamate moiety , which is further linked to a 3-(hydroxymethyl)pentan-3-yl group. This structure contributes to its unique chemical properties and reactivity profile, making it valuable in various synthetic applications.
Biological Activity
This compound exhibits notable biological activities, particularly as a protecting group for amines in peptide synthesis. This functionality allows for the selective release of amines under specific conditions, which is crucial for successful coupling reactions in organic synthesis. The compound has been utilized in the development of biologically active molecules, including pharmaceuticals and agrochemicals.
The mechanism of action primarily involves the cleavage of the carbamate moiety, which releases free amines. This property is essential in controlling reactivity during synthetic pathways, particularly in peptide synthesis where precise control over amine functionalities is required .
Synthesis Methods
Research indicates several efficient methods for synthesizing this compound. These methods often utilize catalysts such as palladium on carbon to enhance reaction rates and yields. The synthesis process can be summarized as follows:
- Starting Materials : Benzyl alcohol and 3-(hydroxymethyl)pentan-3-amine.
- Reagents : Use of carbonyl compounds in the presence of activating agents.
- Catalysts : Palladium on carbon or other suitable catalysts to facilitate the reaction.
The following table summarizes key synthesis parameters:
| Parameter | Value |
|---|---|
| Molecular Weight | 251.32 g/mol |
| Yield | Typically >70% |
| Reaction Time | 2–4 hours |
| Catalysts Used | Palladium on carbon |
Biological Evaluation
A study published in 2020 evaluated carbamate derivatives, including this compound, for their potential biological activities. The findings indicated that these compounds could modulate biological pathways effectively, showcasing their potential in drug development .
In another study focusing on similar carbamates, it was found that they exhibited significant inhibition against various bacterial strains, suggesting potential applications as antibacterial agents .
Comparative Analysis with Similar Compounds
To better understand the unique characteristics of this compound, it can be compared with other carbamates:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C14H21NO3 | Protecting group for amines |
| N-(benzyloxycarbonyl)-l-homoserine lactone | C12H13NO4 | Modulates bacterial pathways |
| 4-nitrobenzylthiocarbonate | C10H8N2O2S | Antibacterial activity |
Q & A
Q. What are the optimal reaction conditions for synthesizing Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate?
The synthesis typically involves multi-step reactions with careful control of parameters. Key steps include:
- Temperature : Moderate conditions (e.g., 25–60°C) to avoid side reactions .
- Solvent choice : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity and yield .
- Catalysts : Use of coupling agents like HATU or DCC for carbamate bond formation .
- Purification : Recrystallization or column chromatography to isolate the pure compound . Yield optimization requires iterative adjustments to these parameters .
Q. How is the structural integrity of this compound confirmed?
Structural validation employs:
- NMR spectroscopy : H and C NMR to confirm functional groups and connectivity .
- IR spectroscopy : Identification of carbamate C=O stretching (~1700 cm) and hydroxyl (-OH) bands .
- Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
Stability studies indicate:
- pH sensitivity : Degrades in strongly acidic (pH < 3) or basic (pH > 10) conditions due to hydrolysis of the carbamate group .
- Thermal stability : Stable at room temperature but decomposes above 150°C, necessitating storage at 2–8°C .
Advanced Research Questions
Q. How does this compound interact with acetylcholinesterase (AChE)?
Mechanistic studies suggest:
- Binding mode : Competitive inhibition via hydrogen bonding with the catalytic triad (Ser203, His447, Glu334) of AChE .
- Kinetic analysis : IC values determined via Ellman’s assay, with Ki values calculated using Lineweaver-Burk plots .
- Structural insights : Molecular docking and MD simulations predict binding affinity and orientation .
Q. How can contradictions in reported synthesis yields be resolved?
Discrepancies often arise from:
- Reagent purity : Impurities in starting materials reduce efficiency; use HPLC-grade reagents .
- Reaction monitoring : TLC or in-situ IR to track intermediate formation and adjust conditions .
- Scale-up challenges : Optimize stirring rates and solvent volumes for reproducibility .
Q. What computational methods predict the 3D conformation and biological interactions of this compound?
Advanced modeling techniques include:
- Density Functional Theory (DFT) : Optimizes geometry and electronic properties .
- Molecular Dynamics (MD) : Simulates ligand-protein interactions in physiological conditions .
- QSAR models : Relate structural descriptors (e.g., logP, polar surface area) to activity .
Q. How does this compound compare to structurally similar carbamates in terms of bioactivity?
Comparative analysis highlights:
- Lipophilicity : Benzyl groups enhance membrane permeability vs. tert-butyl derivatives .
- Enzyme selectivity : Substitution at the hydroxymethyl position alters AChE vs. butyrylcholinesterase inhibition .
- SAR trends : Electron-withdrawing groups on the aryl ring improve potency .
Q. What pharmacological applications are supported by in vitro/in vivo studies?
Preclinical data suggest:
- Antimicrobial activity : MIC values against Gram-positive bacteria via membrane disruption .
- Anticancer potential : Apoptosis induction in cancer cell lines (e.g., MCF-7) with IC < 10 µM .
- Neuroprotective effects : Reduces amyloid-beta aggregation in Alzheimer’s models .
Methodological Considerations
- Experimental Design : Include controls for enzyme assays (e.g., donepezil for AChE) .
- Data Validation : Triplicate runs with statistical analysis (e.g., ANOVA) to ensure reproducibility .
- Ethical Compliance : Follow institutional guidelines for biological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
